molecular formula C5H9NO2 B14327936 3-Hydroperoxy-2,2-dimethylpropanenitrile CAS No. 98071-18-2

3-Hydroperoxy-2,2-dimethylpropanenitrile

Cat. No.: B14327936
CAS No.: 98071-18-2
M. Wt: 115.13 g/mol
InChI Key: IHXMEZODXOJPRS-UHFFFAOYSA-N
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Description

3-Hydroperoxy-2,2-dimethylpropanenitrile is an organic compound with the molecular formula C5H9NO2 It is characterized by the presence of a hydroperoxy group attached to a nitrile group, along with two methyl groups on the same carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroperoxy-2,2-dimethylpropanenitrile typically involves the reaction of 2,2-dimethylpropanenitrile with hydrogen peroxide under acidic conditions. The reaction proceeds through the formation of an intermediate hydroperoxide, which is then converted to the desired product. The reaction conditions often include the use of a catalyst, such as sulfuric acid, to facilitate the formation of the hydroperoxy group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters, such as temperature, pressure, and concentration of reactants, to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-Hydroperoxy-2,2-dimethylpropanenitrile undergoes various chemical reactions, including:

    Oxidation: The hydroperoxy group can be further oxidized to form peroxides or other oxygenated species.

    Reduction: The compound can be reduced to form alcohols or other reduced products.

    Substitution: The nitrile group can undergo nucleophilic substitution reactions to form amides, esters, or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like ammonia, alcohols, or amines are used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of peroxides or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of amides, esters, or other substituted products.

Scientific Research Applications

3-Hydroperoxy-2,2-dimethylpropanenitrile has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Studied for its potential effects on biological systems, including its role in oxidative stress and cellular signaling.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a precursor to bioactive molecules.

    Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 3-Hydroperoxy-2,2-dimethylpropanenitrile involves the interaction of its hydroperoxy group with various molecular targets. The hydroperoxy group can generate reactive oxygen species, which can initiate radical chain reactions and affect cellular processes. The nitrile group can also participate in nucleophilic addition reactions, leading to the formation of new chemical bonds and products.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethylpropanenitrile: Lacks the hydroperoxy group, making it less reactive in oxidation reactions.

    3-Hydroxy-2,2-dimethylpropanenitrile: Contains a hydroxy group instead of a hydroperoxy group, leading to different reactivity and applications.

    2,2-Dimethylpropanoic acid: Contains a carboxylic acid group instead of a nitrile group, resulting in different chemical properties and uses.

Uniqueness

3-Hydroperoxy-2,2-dimethylpropanenitrile is unique due to the presence of both a hydroperoxy group and a nitrile group on the same molecule

Properties

CAS No.

98071-18-2

Molecular Formula

C5H9NO2

Molecular Weight

115.13 g/mol

IUPAC Name

3-hydroperoxy-2,2-dimethylpropanenitrile

InChI

InChI=1S/C5H9NO2/c1-5(2,3-6)4-8-7/h7H,4H2,1-2H3

InChI Key

IHXMEZODXOJPRS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(COO)C#N

Origin of Product

United States

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